molecular formula C8H5F2N B1294410 2,6-Difluorophenylacetonitrile CAS No. 654-01-3

2,6-Difluorophenylacetonitrile

Cat. No. B1294410
CAS RN: 654-01-3
M. Wt: 153.13 g/mol
InChI Key: GVAYBGQTAADLJS-UHFFFAOYSA-N
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Description

2,6-Difluorophenylacetonitrile is a clear colorless to slightly yellow liquid . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

2,6-Difluorophenylacetonitrile has been used in the synthesis of ethyl 4-(2,6-difluorophenyl)-2-ethyl-3-oxobutyrate .


Molecular Structure Analysis

The molecular formula of 2,6-Difluorophenylacetonitrile is C8H5F2N . The molecular weight is 153.13 g/mol . The InChI key is GVAYBGQTAADLJS-UHFFFAOYSA-N .


Chemical Reactions Analysis

2,6-Difluorophenylacetonitrile is used in chemical synthesis processes. Its purpose in this field involves its ability to act as a building block or intermediate in the production of various compounds .


Physical And Chemical Properties Analysis

2,6-Difluorophenylacetonitrile is a liquid with a refractive index of n20/D 1.481 (lit.) and a density of 1.238 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Ethyl 4-(2,6-difluorophenyl)-2-ethyl-3-oxobutyrate

This compound has been used in the synthesis of ethyl 4-(2,6-difluorophenyl)-2-ethyl-3-oxobutyrate . This derivative could potentially have various applications in scientific experiments, although the specific uses are not detailed in the sources.

Mechanism of Action

The mechanism of action in chemical synthesis may vary depending on the specific reaction and desired product .

Safety and Hazards

2,6-Difluorophenylacetonitrile is considered hazardous. It is flammable and harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

2-(2,6-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAYBGQTAADLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215708
Record name (2,6-Difluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluorophenylacetonitrile

CAS RN

654-01-3
Record name 2,6-Difluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=654-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Difluorophenyl)acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000654013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,6-Difluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-difluorophenyl)acetonitrile
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.460
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2,6-Difluorophenylacetonitrile in synthesizing MC-1220 and its analogs as described in the research?

A1: 2,6-Difluorophenylacetonitrile serves as a crucial starting material in the synthesis of both MC-1220 and its novel analogs. The research outlines a synthetic pathway where it reacts with various pyrimidine derivatives (like 4,6-dichloro-N,N-5-trimethylpyrimidin-2-amine) under basic conditions. [, ] This reaction forms the core structure of these potential HIV-1 reverse transcriptase inhibitors. Further modifications, such as methylation, hydrolysis, and the introduction of various substituents, are then carried out to optimize the anti-HIV activity of the resulting compounds. [, ]

Q2: How does the structure of compounds derived from 2,6-Difluorophenylacetonitrile relate to their anti-HIV-1 activity?

A2: The research highlights the impact of structural modifications on the anti-HIV-1 activity of compounds derived from 2,6-Difluorophenylacetonitrile. One study discovered that substituting a methyl group with a fluorine atom in a specific analog resulted in comparable activity to MC-1220. [] This finding underscores the importance of the 2,6-difluorophenyl moiety for activity and suggests that even minor structural changes can significantly impact the compound's efficacy against HIV-1. Further research exploring structure-activity relationships is crucial to optimize the development of more potent and selective HIV-1 reverse transcriptase inhibitors based on this scaffold.

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